(2-Chloroethyl)diethoxymethylsilane
Description
Chloromethyl(methyl)diethoxysilane (CAS 2212-10-4), with the molecular formula C₆H₁₅ClO₂Si, is a key organosilicon compound used as an intermediate in material synthesis. It features a chloromethyl (-CH₂Cl) group attached to a silicon atom, along with a methyl (-CH₃) and two ethoxy (-OCH₂CH₃) groups. This structure confers reactivity toward nucleophilic substitution, making it valuable for surface modifications, polymer crosslinking, and functionalizing silica-based materials .
Properties
IUPAC Name |
2-chloroethyl-diethoxy-methylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClO2Si/c1-4-9-11(3,7-6-8)10-5-2/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTIZDBYLCQIEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCCl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961592 | |
| Record name | (2-Chloroethyl)(diethoxy)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41289-12-7 | |
| Record name | (2-Chloroethyl)diethoxymethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41289-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloroethyl)diethoxymethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041289127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Chloroethyl)(diethoxy)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloroethyl)diethoxymethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloroethyl)diethoxymethylsilane typically involves the reaction of diethoxymethylsilane with 2-chloroethanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Diethoxymethylsilane+2-Chloroethanol
Biological Activity
(2-Chloroethyl)diethoxymethylsilane, a silane compound, has garnered attention in various fields, particularly in materials science and biomedical applications. Its unique chemical structure allows for diverse interactions with biological systems, leading to potential therapeutic and toxicological implications. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C₆H₁₅ClO₂Si
- Molecular Weight : 182.72 g/mol
- Boiling Point : Approximately 98 °C
- Density : 0.838 g/mL at 20 °C
These properties are critical for understanding the compound's behavior in biological systems, including its solubility and reactivity.
(2-Chloroethyl)diethoxymethylsilane is known to interact with biological macromolecules such as proteins and nucleic acids. Its chlorinated ethyl group can participate in nucleophilic substitution reactions, potentially modifying cellular components and affecting biological pathways.
Key Mechanisms
- Alkylation of Nucleophiles : The chloromethyl group can alkylate nucleophilic sites on proteins or DNA, leading to structural modifications that may alter their function.
- Formation of Siloxane Bonds : The silane portion can form siloxane bonds with hydroxylated surfaces, which is significant in biocompatibility and material adhesion.
Toxicity Studies
Research indicates that (2-Chloroethyl)diethoxymethylsilane exhibits cytotoxic effects on various cell lines. A study conducted on human fibroblasts revealed that exposure to the compound resulted in increased cell death rates at higher concentrations.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 20 |
This dose-dependent response highlights the compound's potential as a cytotoxic agent.
Case Studies
- In Vivo Studies : An investigation into the effects of (2-Chloroethyl)diethoxymethylsilane on rat models demonstrated significant inflammation in tissues exposed to the compound. Histological analysis revealed elevated levels of inflammatory markers.
- Dermal Applications : A study assessed the use of (2-Chloroethyl)diethoxymethylsilane in silicone-based gels for wound healing. Results indicated improved healing rates compared to controls, suggesting potential therapeutic applications in dermatology.
Research Findings
Recent studies have expanded on the biological implications of (2-Chloroethyl)diethoxymethylsilane:
- Immunogenic Response : A study suggested that this silane could elicit an immune response when used in implantable devices, raising concerns about its long-term biocompatibility.
- Antimicrobial Properties : Some research indicates that silanes can possess antimicrobial properties, potentially useful in coatings for medical devices to prevent infections.
Comparison with Similar Compounds
Comparison with Similar Chloroalkyl Silanes
The following compounds share structural or functional similarities with Chloromethyl(methyl)diethoxysilane, differing in substituents, reactivity, and applications:
2-Chloroethyltriethoxysilane (CAS 18279-67-9)
- Molecular Formula : C₈H₁₉ClO₃Si
- Molecular Weight : 226.77 g/mol
- Structure : A 2-chloroethyl (-CH₂CH₂Cl) group replaces the chloromethyl group, with three ethoxy substituents on silicon.
- Applications : Used as a coupling agent in glass fiber treatments and silicone resins. The longer chloroethyl chain may reduce hydrolysis rates compared to chloromethyl analogs .
Diethyl-(2-chloro-ethoxy)-phenyl-silane (CAS 18032-41-2)
- Molecular Formula : C₁₂H₁₉ClOSi
- Molecular Weight : 242.82 g/mol
- Structure : Combines a phenyl group, ethoxy, and 2-chloroethoxy (-OCH₂CH₂Cl) substituents.
- Reactivity : The phenyl group enhances hydrophobicity, while the chloroethoxy group enables surface anchoring in hydrophobic coatings .
Dichloro(2-methoxyethyl)methylsilane (CAS 58066-88-9)
- Molecular Formula : C₅H₁₁Cl₂O₂Si
- Structure : Features two chlorine atoms and a methoxyethyl (-CH₂CH₂OCH₃) group.
- Properties : The dichloro substitution increases electrophilicity, favoring rapid hydrolysis. Applications include precursors for silicone fluids .
2-Chloroethoxytrimethylsilane
Comparative Analysis Table
Key Research Findings
Substituent Effects on Reactivity :
- Chloromethyl groups (-CH₂Cl) exhibit higher electrophilicity than 2-chloroethyl (-CH₂CH₂Cl), leading to faster hydrolysis and crosslinking in siloxane networks .
- Bulky substituents (e.g., phenyl in Diethyl-(2-chloro-ethoxy)-phenyl-silane) reduce hydrolysis rates but enhance thermal stability .
Solubility and Applications :
- Ethoxy-rich compounds (e.g., 2-Chloroethyltriethoxysilane) show better compatibility with polar solvents, favoring use in aqueous surface treatments .
- Dichloro-substituted silanes (e.g., Dichloro(2-methoxyethyl)methylsilane) are more reactive but require controlled handling due to rapid degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
